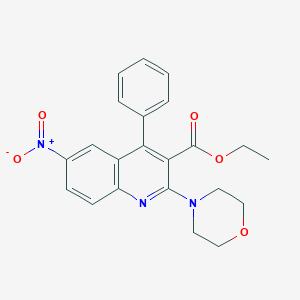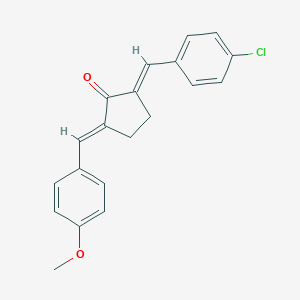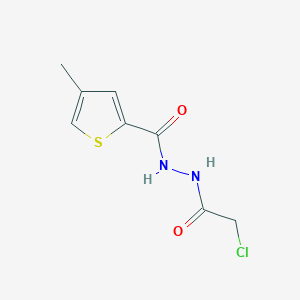
N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide, also known as CMTC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide in lab experiments is its relative ease of synthesis and purification. Additionally, its broad range of biological activities makes it a versatile compound for studying various disease processes. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas such as microbiology and neurology. Finally, the synthesis of novel derivatives of this compound may lead to compounds with improved biological activity and pharmacokinetic properties.
合成方法
The synthesis of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide involves the reaction of 2-chloroacetyl chloride with 4-methylthiophene-2-carbohydrazide in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved through recrystallization from an appropriate solvent.
科学研究应用
N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
199938-54-0 |
|---|---|
分子式 |
C8H9ClN2O2S |
分子量 |
232.69 g/mol |
IUPAC 名称 |
N'-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C8H9ClN2O2S/c1-5-2-6(14-4-5)8(13)11-10-7(12)3-9/h2,4H,3H2,1H3,(H,10,12)(H,11,13) |
InChI 键 |
OCSFJXWDMXMKJA-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C(=O)NNC(=O)CCl |
规范 SMILES |
CC1=CSC(=C1)C(=O)NNC(=O)CCl |
同义词 |
N'2-(2-CHLOROACETYL)-4-METHYLTHIOPHENE-2-CARBOHYDRAZIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




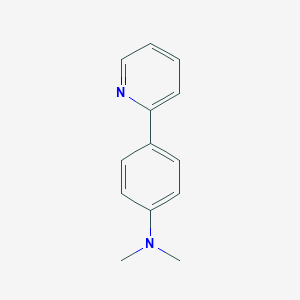
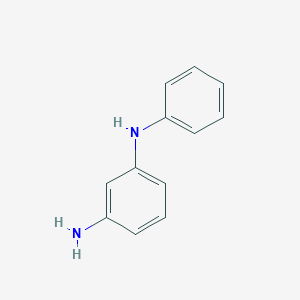
![17-Iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B186985.png)


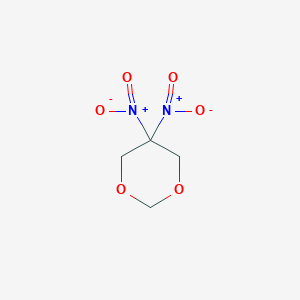
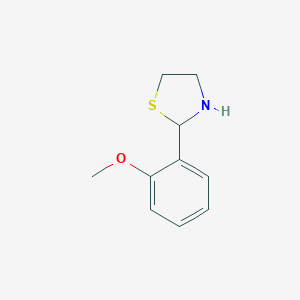
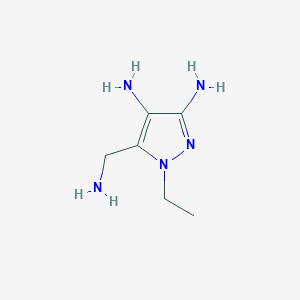
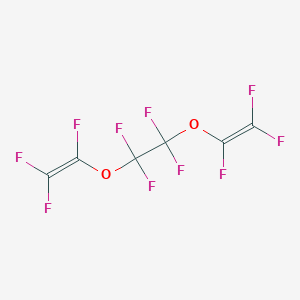
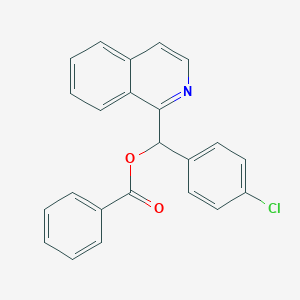
![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)
